molecular formula C20H23N5O2S2 B2375525 N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1189677-78-8

N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2375525
CAS No.: 1189677-78-8
M. Wt: 429.56
InChI Key: VODWMQUVPNSWPP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (IUPAC name: N-(4-ethoxyphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide) is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a piperidine ring and an ethoxyphenyl acetamide substituent. Its molecular formula is C₂₀H₂₃N₅O₂S₂, with a molecular weight of 445.56 g/mol . The compound is part of a broader class of sulfur-containing acetamides designed for high-throughput screening, likely targeting protein interactions or enzymatic activity due to its structural complexity and thioether linkage .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S2/c1-2-27-15-8-6-14(7-9-15)23-16(26)12-28-19-17-18(21-13-22-19)24-20(29-17)25-10-4-3-5-11-25/h6-9,13H,2-5,10-12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODWMQUVPNSWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H23_{23}N5_5O2_2S2_2
  • Molecular Weight : 429.6 g/mol
  • CAS Number : 1189677-78-8

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing thiazolo[4,5-d]pyrimidine structures have shown significant inhibitory effects on various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation, migration, and invasion in cancer models such as A431 vulvar epidermal carcinoma cells .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. It has been suggested that the compound acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine synthesis pathway. Inhibition of this enzyme has been linked to reduced proliferation of cancer cells and enhanced apoptosis .

Study 1: Antitumor Activity

In a notable study, researchers synthesized several thiazolo[4,5-d]pyrimidine derivatives and evaluated their antitumor activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50_{50} values in the low micromolar range, demonstrating potent anticancer effects comparable to established chemotherapeutics .

CompoundIC50_{50} (µM)Cell Line
A1.5A431
B3.0MCF7
C2.0HeLa

Study 2: Antimicrobial Activity

Another area of investigation focused on the antimicrobial properties of the compound. The synthesized thiazolo[4,5-d]pyrimidine derivatives were tested against a panel of bacterial strains. The results showed that some compounds had significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Bacterial Strain
D16Staphylococcus aureus
E32Escherichia coli

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Research indicates that thiazole-containing compounds can exhibit significant antibacterial and antifungal properties. For instance, derivatives of similar thiazole-pyrimidine structures have demonstrated effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli.

Case Study : In a study evaluating the antimicrobial efficacy of thiazole derivatives, compounds were tested for minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The results showed that several derivatives exhibited MIC values as low as 0.22 μg/mL against resistant strains, suggesting a strong potential for therapeutic applications in treating infections .

Anticancer Activity

N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has been linked to anticancer properties through its structural analogs. Thiazole and pyrimidine moieties are known for their roles in cancer treatment due to their ability to inhibit tumor cell proliferation.

Data Table: Anticancer Efficacy of Thiazole Derivatives

CompoundCancer Cell LineIC50 (μM)Reference
Compound AMCF-7 (breast cancer)5.71
Compound BHepG2 (liver cancer)8.45
Compound CPC3 (prostate cancer)6.30

These findings indicate that compounds with similar structures to this compound can effectively target cancer cells, providing a basis for further development in cancer therapeutics.

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in various studies. Compounds with piperidine substitutions have shown efficacy in reducing seizure activity in animal models.

Case Study : A study on thiazole-pyrimidine derivatives revealed that certain compounds demonstrated significant anticonvulsant activity comparable to standard medications like sodium valproate. The structure–activity relationship (SAR) analysis indicated that electron-withdrawing groups on the phenyl ring enhanced the anticonvulsant effects .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactivity

The compound is synthesized through multi-step protocols involving:
1.1 Thiazolo[4,5-d]pyrimidine Core Formation

  • Cyclocondensation of thiouracil derivatives with chloroacetamide intermediates under basic conditions (DMF/K₂CO₃ at 70–80°C) .

  • Piperidine substitution at the C2 position via nucleophilic aromatic substitution (SNAr) using piperidine and triethylamine in refluxing ethanol.

1.2 Thioether Linkage Installation

  • Reaction of thiol-containing intermediates with 2-chloroacetamides under alkaline conditions, achieving yields of 55–82% .

Table 1: Representative Reaction Conditions

Reaction StepReagents/ConditionsYield (%)Source
Thiazolo core alkylationK₂CO₃, DMF, 70–80°C, 5–12 hr55–82
Piperidine substitutionPiperidine, Et₃N, ethanol, reflux68–75
Thioether formation2-Chloroacetamide, K₂CO₃, DMF, RT72

Functional Group Transformations

2.1 Oxidation Reactions

  • The thioether (-S-) bridge oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.

  • Example : Treatment with 3 eq H₂O₂ in acetic acid yields sulfone derivatives (confirmed via LC-MS).

2.2 Reduction Reactions

  • Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring’s C=N bond, though this destabilizes the core structure.

  • Selective reduction of nitro groups (if present) using SnCl₂/HCl is unreported for this compound but observed in analogues .

Nucleophilic Substitution

  • The C7 sulfur atom participates in nucleophilic displacement with alkyl halides or aryl boronic acids under Pd catalysis.

  • Notable Example : Reaction with benzyl bromide in DMF/NaH yields S-benzylated analogues (isolated at 65% yield).

Amide Bond Reactivity

4.1 Hydrolysis

  • Acidic (6M HCl, reflux) or basic (NaOH, 60°C) hydrolysis cleaves the acetamide group to carboxylic acid derivatives .

  • Stability: The amide resists enzymatic cleavage in physiological pH, critical for drug design.

4.2 Functionalization

  • Condensation with aldehydes/ketones via Knoevenagel reactions modifies the acetamide’s α-position .

Biological Activity-Driven Modifications

  • Structure-activity relationship (SAR) studies show:

    • Piperidine N-alkylation enhances blood-brain barrier penetration.

    • Ethoxyphenyl group fluorination improves target binding affinity (e.g., kinase inhibition) .

Table 2: Bioactive Derivatives

Modification SiteBiological EffectSource
Thioether to sulfoneIncreased metabolic stability
Piperidine to morpholineAltered kinase selectivity
Acetamide to propionamideEnhanced anticonvulsant activity (ED₅₀)

Mechanistic Insights

  • DFT calculations reveal the thiazolo[4,5-d]pyrimidine core’s electron-deficient nature facilitates SNAr at C2 and C7 positions.

  • Hammett studies indicate the ethoxyphenyl group exerts moderate electron-donating effects (+σ = 0.15), influencing reaction rates .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of thiazolo[4,5-d]pyrimidine derivatives, which are characterized by their fused bicyclic systems and diverse substituents. Below is a detailed comparison with structurally related analogs:

Key Observations :

Core Structure Variations: The target compound and F813-0944 share the thiazolo[4,5-d]pyrimidine core, whereas analogs like Compound 23 (triazinoindole) and Compound 9d (triazolopyrimidine) exhibit distinct fused heterocycles. These cores influence electronic properties and binding affinity . Compound 19 () incorporates a chromene-thienopyrimidinone system, highlighting the diversity in fused ring systems within this class .

Brominated analogs (e.g., Compounds 25–27 in ) demonstrate how halogenation can modulate steric bulk and reactivity .

Synthetic Methods :

  • The target compound is synthesized via alkylation of thiol-containing intermediates, a method shared with Compounds 23–27 () and 9d () .
  • Microwave-assisted synthesis () improves yields for complex derivatives like Compound 19 .

Physical Properties :

  • Melting points vary significantly: the target compound’s liquid formulation (as a screening compound) contrasts with crystalline analogs like Compound 9d (m.p. 130–133°C) .
  • Purity levels >95% are common in this class, as seen in .

Preparation Methods

Cyclocondensation of 2-Aminothiazole Derivatives

β-Diketones or cyanothioacetamides react with 2-aminothiazole derivatives under acidic or basic conditions to form the fused pyrimidine ring. For example:

  • 2-Cyanothioacetamide is treated with acetylacetone in ethanol under reflux to yield thiazolo[4,5-d]pyrimidin-7(6H)-one .
  • Chlorination of the ketone group using POCl₃ converts it to a reactive chloride for subsequent substitutions.

Reaction Conditions :

  • Solvent: Ethanol or acetonitrile
  • Temperature: 80–100°C
  • Catalysts: Polyphosphoric acid (PPA) for cyclodehydration

Annulation via Aza-Wittig Reactions

Iminophosphoranes react with alkylamines in tandem aza-Wittig and cyclization reactions to form the thiazolopyrimidine core. This method offers better regiocontrol for complex substituents.

Example Protocol :

  • Iminophosphorane intermediate is prepared from triphenylphosphine and an azide.
  • Reaction with ethylenediamine under microwave irradiation yields the core structure.

Advantages :

  • Shorter reaction times (30–60 minutes)
  • Higher yields (70–85%)

Functionalization of the Thiazolo[4,5-d]Pyrimidine Core

Introduction of the Piperidin-1-yl Group

The piperidine moiety is introduced via nucleophilic substitution at the C2 position of the thiazolopyrimidine core.

Procedure :

  • 2-Chlorothiazolo[4,5-d]pyrimidine (1 equiv) is dissolved in anhydrous DMF.
  • Piperidine (2.5 equiv) and K₂CO₃ (3 equiv) are added.
  • The mixture is stirred at 60°C for 12 hours.
  • The product is isolated via column chromatography (hexane:ethyl acetate = 3:1).

Yield : 65–78%

Thiolation at the C7 Position

The C7 position is functionalized with a thiol group to enable subsequent coupling with the acetamide side chain.

Method :

  • 7-Chlorothiazolo[4,5-d]pyrimidine is treated with thiourea in ethanol under reflux.
  • The intermediate thiouronium salt is hydrolyzed with NaOH to yield 7-mercaptothiazolo[4,5-d]pyrimidine .

Key Data :

  • Reaction Time: 6 hours
  • Yield: 82%

Synthesis of the N-(4-Ethoxyphenyl)Thioacetamide Side Chain

The side chain is prepared through a two-step process:

Synthesis of 2-Chloro-N-(4-ethoxyphenyl)Acetamide

Protocol :

  • 4-Ethoxyaniline (1 equiv) is reacted with chloroacetyl chloride (1.2 equiv) in dichloromethane.
  • Triethylamine (2 equiv) is added to scavenge HCl.
  • The product is recrystallized from ethanol.

Yield : 89%

Coupling the Thiolated Core with the Chloroacetamide

The thiol group of the core reacts with the chloroacetamide via nucleophilic substitution:

Procedure :

  • 7-Mercaptothiazolo[4,5-d]pyrimidine (1 equiv) and 2-chloro-N-(4-ethoxyphenyl)acetamide (1.1 equiv) are dissolved in DMF.
  • K₂CO₃ (2 equiv) is added, and the mixture is stirred at room temperature for 24 hours.
  • The product is purified via silica gel chromatography (CH₂Cl₂:MeOH = 95:5).

Yield : 74%

Alternative Synthetic Routes and Optimization

One-Pot Sequential Functionalization

A streamlined approach combines core synthesis and functionalization in a single reactor:

  • Thiazolo[4,5-d]pyrimidin-7(6H)-one is chlorinated with POCl₃.
  • Piperidine and 2-chloro-N-(4-ethoxyphenyl)acetamide are added sequentially without isolating intermediates.

Advantages :

  • Reduced purification steps
  • Overall yield: 58%

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, such as cyclization and substitution:

  • Cyclocondensation : 15 minutes at 150°C (vs. 6 hours conventionally)
  • Thiolation : 20 minutes at 100°C

Yield Improvement : 12–15% over conventional methods

Characterization and Analytical Data

The final product is characterized using:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.65–1.70 (m, 6H, piperidine), 3.85 (q, J = 7.0 Hz, 2H, OCH₂), 4.15 (s, 2H, SCH₂), 6.85–7.25 (m, 4H, aromatic).
  • HRMS : m/z calculated for C₂₀H₂₃N₅O₂S₂ [M+H]⁺: 430.1325; found: 430.1328.

Challenges and Solutions

  • Oxidation of Thiol Intermediates : Use of inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT).
  • Regioselectivity in Substitution : Steric directing groups (e.g., methyl at C6) improve selectivity.
  • Low Solubility : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : NiCl₂/NaBH₄ for reductions.
  • Green Chemistry : Ethanol/water mixtures as solvents to reduce environmental impact.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

  • Answer: The synthesis involves multi-step reactions, including thiazolo[4,5-d]pyrimidine core formation, piperidin-1-yl substitution, and thioacetamide coupling. Challenges include regioselectivity in thiazole ring closure and avoiding oxidation of the thioether group.
  • Methodology: Optimize reaction conditions (e.g., inert atmosphere for thioether stability) and use intermediates like 2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-thiol for controlled coupling. Monitor purity via HPLC and TLC at each step .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and structural integrity. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C=O, N-H). High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. How can researchers assess preliminary biological activity of this compound?

  • Answer: Conduct in vitro assays targeting kinases or receptors associated with the thiazolo[4,5-d]pyrimidine scaffold. Use fluorescence polarization assays for binding affinity (e.g., IC₅₀ determination) and cell viability assays (e.g., MTT) for cytotoxicity profiling. Compare results with structurally similar triazolopyrimidine derivatives .

Advanced Research Questions

Q. How can reaction mechanisms for thioacetamide linkage formation be investigated experimentally?

  • Answer: Use isotopic labeling (e.g., ³⁴S) to track sulfur transfer during coupling. Perform kinetic studies under varying temperatures and solvents (DMF vs. THF) to elucidate rate-determining steps. Computational tools (DFT) model transition states and intermediates .

Q. How should researchers resolve contradictions in reported bioactivity data for similar compounds?

  • Answer: Standardize assay conditions (e.g., buffer pH, ATP concentration for kinase assays) to minimize variability. Validate results with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization). Cross-reference structural analogs (e.g., triazolopyrimidines) to identify substituent-specific activity trends .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

  • Answer: Employ flow chemistry for thiazole ring formation to enhance heat transfer and reduce side reactions. Use supported reagents (e.g., polymer-bound catalysts) for piperidin-1-yl substitution. Purify via recrystallization in ethanol/water mixtures, monitored by HPLC-DAD .

Q. How can computational modeling predict target interactions for this compound?

  • Answer: Perform molecular docking (AutoDock Vina) against crystallized kinase domains (e.g., EGFR or CDK2). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results with experimental SAR data from triazolopyrimidine derivatives .

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